Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the fusion of triazole and thiadiazole rings. One common method involves the reaction of 2-methyl-3-furyl hydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the triazolothiadiazole core. The isopropyl group is introduced through alkylation reactions using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or furyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated derivatives at the isopropyl or furyl positions.
Scientific Research Applications
Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as carbonic anhydrase, cholinesterase, and urease.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell walls, and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but different substituents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar pharmacological activities but different chemical properties.
Uniqueness
Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific isopropyl and furyl substituents, which enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N4OS2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6-(2-methylfuran-3-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H14N4OS2/c1-7(2)18-6-10-13-14-12-16(10)15-11(19-12)9-4-5-17-8(9)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
HZFNMKCSGVKZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN3C(=NN=C3S2)CSC(C)C |
Origin of Product |
United States |
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